Cas no 68741-18-4 (Buterizine)

Buterizine structure
Buterizine structure
Product Name:Buterizine
CAS No:68741-18-4
MF:C31H38N4
MW:466.660227298737
CID:58851
PubChem ID:189902
Update Time:2025-04-18

Buterizine Chemical and Physical Properties

Names and Identifiers

    • Buterizine
    • 2-Butyl-5-[[4-[di(phenyl)methyl]piperazin-1-yl]methyl]-1-ethylbenzimidazole
    • 5-[(4-benzhydrylpiperazin-1-yl)methyl]-2-butyl-1-ethylbenzimidazole
    • 2-Butyl-5-((4-benzhydryl-1-piperazinyl)methyl)-1-ethylbenzimidazol
    • 5-(4-benzhydryl-piperazin-1-ylmethyl)-2-butyl-1-ethyl-1H-benzoimidazole
    • Buterizin
    • Buterizine (USAN)
    • Buterizine [USAN:INN]
    • Buterizino
    • Buterizinum
    • NS00126354
    • 1H-Benzimidazole, 2-butyl-5-((4-(diphenylmethyl)-1-piperazinyl)methyl)-1-ethyl
    • 2-Butyl-5-[[4-(diphenylmethyl)-1-piperazinyl]methyl]-1-ethylbenzimidazole
    • D03202
    • 5-((4-benzhydrylpiperazin-1-yl)methyl)-2-butyl-1-ethyl-1H-benzo[d]imidazole
    • 1H-Benzimidazole, 2-butyl-5-((4-(diphenylmethyl)-1-piperazinyl)methyl)-1-ethyl-
    • UNII-N8516V0WOM
    • R 38,198
    • BUTERIZINE [INN]
    • R 38198
    • N8516V0WOM
    • CHEBI:177619
    • Q27284697
    • NSC-328504
    • BUTERIZINE [USAN]
    • SCHEMBL120664
    • DTXSID40218864
    • R-38198
    • 2-Butyl-5-((4-(diphenylmethyl)-1-piperazinyl)methyl)-1-ethylbenzimidazole
    • NSC328504
    • NSC 328504
    • CHEMBL2104214
    • 2-Butyl-5-((4-diphenylmethyl)-1-piperazinyl)methyl)-1-ethylbenzimidazole
    • FT-0722736
    • 68741-18-4
    • Inchi: 1S/C31H38N4/c1-3-5-16-30-32-28-23-25(17-18-29(28)35(30)4-2)24-33-19-21-34(22-20-33)31(26-12-8-6-9-13-26)27-14-10-7-11-15-27/h6-15,17-18,23,31H,3-5,16,19-22,24H2,1-2H3
    • InChI Key: WLYWZMQECNKDLI-UHFFFAOYSA-N
    • SMILES: N1(C(C2C=CC=CC=2)C2C=CC=CC=2)CCN(CC2C=CC3=C(C=2)N=C(CCCC)N3CC)CC1

Computed Properties

  • Exact Mass: 466.31000
  • Monoisotopic Mass: 466.309647
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 587
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.3
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 6.3

Experimental Properties

  • Density: 1.1
  • Boiling Point: 607.4°Cat760mmHg
  • Flash Point: 321.1°C
  • Refractive Index: 1.611
  • PSA: 24.30000
  • LogP: 6.18180
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司